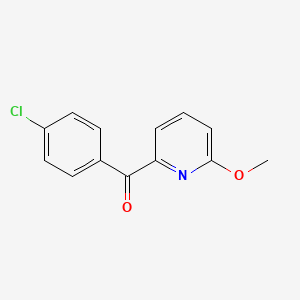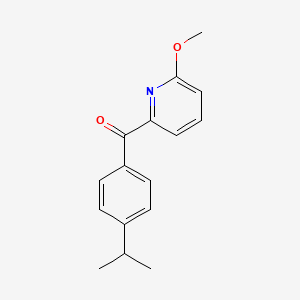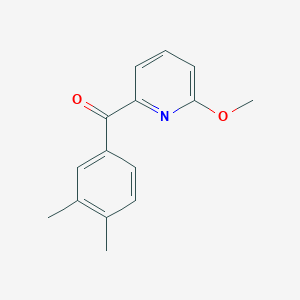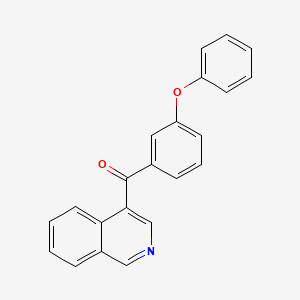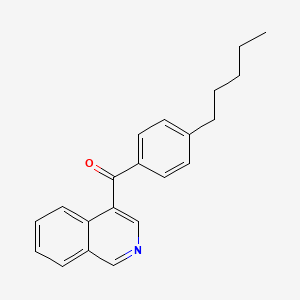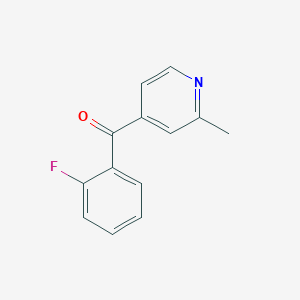
4-(2-Fluorobenzoyl)-2-methylpyridine
Overview
Description
“4-(2-Fluorobenzoyl)-2-methylpyridine” is a chemical compound. Based on its name, it likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a 2-fluorobenzoyl group, which is a benzene ring with a fluorine atom and a carbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 2-methylpyridine with 2-fluorobenzoyl chloride or a similar acylating agent .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring with a methyl group at the 2-position and a 2-fluorobenzoyl group at the 4-position .Chemical Reactions Analysis
The compound, like other pyridines and benzoyl chlorides, would likely undergo reactions typical of these classes of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 2-fluorobenzoyl chloride is a colorless liquid .Scientific Research Applications
Conformational Analysis and Crystal Structure
The compound 4-(2-Fluorobenzoyl)-2-methylpyridine has been the subject of research focusing on its conformational analysis and crystal structure. For example, a study by Ribet et al. (2005) synthesized and characterized a related compound, providing insights into its conformation in both solid and solution states through various analytical techniques, including NMR analyses, thermal gravimetric analysis (TGA), and differential scanning calorimetry (DSC) (Ribet et al., 2005).
Synthesis and Chemical Reactivity
There is research on the efficient functionalization of pyridinylmethyl compounds, including 4-(2-Fluorobenzoyl)-2-methylpyridine. Pesti et al. (2000) investigated the synthesis of related compounds, demonstrating adaptability for large-scale synthesis and potential applications in cognitive enhancement drug development (Pesti et al., 2000).
Crystallographic Studies
Crystallographic studies of similar compounds provide insights into molecular interactions and structure. Gallagher et al. (2009) explored the crystal structure of a related compound, revealing details about molecular conformations and interactions (Gallagher et al., 2009).
Hydrogen Bonded Supramolecular Association
Research by Khalib et al. (2014) into hydrogen-bonded supramolecular associations involving pyridine derivatives demonstrates the potential for forming complex molecular structures and understanding intermolecular forces (Khalib et al., 2014).
Radiofluorination and Protecting Groups
Studies by Malik et al. (2011) explored the use of methyl substituted benzyl groups in radiofluorination processes, providing a framework for understanding the chemical reactivity and potential applications in radiolabeling and imaging (Malik et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-fluorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXCSSVAQGIIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






